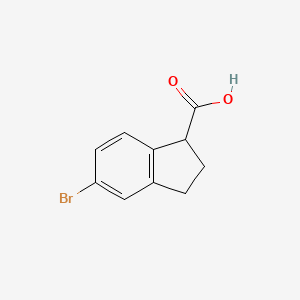

5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid

Vue d'ensemble

Description

5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid is a chemical compound that is part of a broader class of brominated indene derivatives. These compounds are of interest due to their potential applications in pharmaceuticals and materials science. Although the provided papers do not directly discuss this compound, they do provide insights into similar brominated heterocyclic compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of brominated carboxylic acids and related compounds often involves regioselective halogenation and nucleophilic substitution reactions. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid is described, involving reactions with methylamine and sodium methoxide, followed by bromination and hydrolysis to yield the desired product . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester involves N1-arylation and conversion to diethylamide . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated heterocycles is often confirmed using spectroscopic methods and X-ray crystallography. For example, the structure of a 5-bromo indole derivative was confirmed by X-ray single crystal diffraction, and the molecule's intermolecular interactions were analyzed using Hirshfeld surface analysis . Similarly, the crystal structure of a 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole derivative was determined, revealing intramolecular hydrogen bonding and π-π stacking interactions . These techniques could be applied to determine the molecular structure of this compound and to understand its intermolecular interactions.

Chemical Reactions Analysis

Brominated carboxylic acids can undergo various chemical reactions, including cyclization and interaction with nucleophiles. For instance, β-Bromo-α,β-unsaturated carboxylic acids can be cyclized with dimethylhydrazine in the presence of a palladium catalyst to form pyrrole derivatives . The reactivity of the bromine atom and the carboxylic acid group in this compound would likely allow for similar transformations, potentially leading to the formation of novel heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated carboxylic acids can be studied using spectroscopic techniques and thermal analysis. The spectroscopic (FT-IR and FT-Raman) and theoretical studies of 5-bromo-salicylic acid provide insights into the vibrational modes and molecular interactions of brominated carboxylic acids . Additionally, the thermal stability of a brominated indole derivative was assessed, showing good stability up to 215 °C . These methods could be used to characterize the physical and chemical properties of this compound, including its stability and vibrational spectrum.

Applications De Recherche Scientifique

Synthesis Techniques

Optimization of Bromination Processes : A study described the synthesis of 3-oxo-1H-indene-1-carboxylic acid derivatives, involving a bromination process optimized to yield 97% (Yang Li-jian, 2013).

Catalytic Cyclization Methods : Another research focused on palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids, demonstrating the utility of bromo-indene derivatives in complex organic reactions (Yeon Kyu Bae & C. Cho, 2014).

Application in Organic Chemistry

Creating Cross-Conjugated Systems : Research on indium-mediated γ-pentadienylation of aldehydes and ketones, using 5-bromo-1,3-pentadiene, highlights the role of bromo-indene derivatives in generating valuable chemical structures (Simon S. Woo, Neil Squires, A. G. Fallis, 1999).

Synthesis of Pharmaceutical Intermediates : The synthesis of various pyrazole-carboxylic acid derivatives, important in pharmaceutical research, has been demonstrated using processes involving bromo-indene compounds (Niu Wen-bo, 2011).

Advanced Compound Formation

Formation of Spiro Skeletons : A study on the synthesis of 1,7-dioxa-2,6-dioxospiro[4.4]nonanes using bromo-indene derivatives illustrates their utility in creating complex molecular structures (Palwinder Singh, Anu Mittal, P. Kaur, Subodh Kumar, 2006).

Characterization of Novel Compounds : The synthesis and characterization of 5-bromo-1-(4-bromophenyl)isatin, a bromo-indene derivative, provides insight into the structural and chemical properties of such compounds (Gamal A. El-Hiti, Keith Smith, Mesfer Alamri, C. Morris, P. Kille, B. Kariuki, 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

Indole derivatives, which are structurally similar to “5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid”, are known to play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to interact with multiple receptors, which can lead to a variety of biological effects .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s physical form is a white to yellow solid, and it is stable at room temperature .

Result of Action

Indole derivatives are known to have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .

Action Environment

Analyse Biochimique

Biochemical Properties

Indole derivatives, such as 5-Bromo-2,3-dihydro-1h-indene-1-carboxylic acid, play a crucial role in cell biology . They interact with various enzymes, proteins, and other biomolecules, contributing to their biologically vital properties

Cellular Effects

Indole derivatives are known to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and various disorders .

Molecular Mechanism

Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-2-4-8-6(5-7)1-3-9(8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHOBLZUVLGGBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1132943-94-2 | |

| Record name | 5-bromo-2,3-dihydro-1H-indene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B2520933.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2520935.png)

![N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520936.png)

![(E)-3-[4-(naphthalen-1-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B2520938.png)

![N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2520940.png)

![2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2520941.png)

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)

![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2520949.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2520951.png)

![2-chloro-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2520952.png)